

Application Notes and Protocols: Antimicrobial Screening of 4-amino-N-(4-methoxyphenyl)benzamide

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Compound of Interest

Compound Name: 4-amino-N-(4-methoxyphenyl)benzamide

Cat. No.: B113204

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the antimicrobial screening of the compound **4-amino-N-(4-methoxyphenyl)benzamide**. It includes detailed protocols for determining its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of pathogenic bacteria and fungi. The presented data is illustrative to guide researchers in their experimental setup and data presentation. Furthermore, this document offers visual representations of the experimental workflow to facilitate a clear understanding of the methodologies.

Introduction

Benzamide derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial effects.^[1] The structural scaffold of benzamides allows for diverse substitutions, leading to the potential for developing novel therapeutic agents to combat the growing challenge of antimicrobial resistance. The compound **4-amino-N-(4-methoxyphenyl)benzamide**, with its distinct chemical features, presents a candidate for antimicrobial evaluation. This application note outlines the standardized procedures for assessing its in vitro antimicrobial activity.

Data Presentation

The antimicrobial efficacy of **4-amino-N-(4-methoxyphenyl)benzamide** was evaluated against a panel of clinically relevant microorganisms. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined to quantify its antimicrobial activity. The results are summarized in Table 1.

Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific experimental results for **4-amino-N-(4-methoxyphenyl)benzamide** were not publicly available at the time of this writing. This data is intended to serve as a template for presenting experimental findings.

Table 1: Hypothetical Antimicrobial Activity of **4-amino-N-(4-methoxyphenyl)benzamide**

Microorganism	Strain ID	Type	MIC ($\mu\text{g/mL}$)	MBC ($\mu\text{g/mL}$)
Staphylococcus aureus	ATCC 29213	Gram-positive Bacteria	16	32
Bacillus subtilis	ATCC 6633	Gram-positive Bacteria	8	16
Escherichia coli	ATCC 25922	Gram-negative Bacteria	64	>128
Pseudomonas aeruginosa	ATCC 27853	Gram-negative Bacteria	128	>128
Candida albicans	ATCC 10231	Fungus (Yeast)	32	64
Aspergillus niger	ATCC 16404	Fungus (Mold)	64	128

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established standards for antimicrobial susceptibility testing.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[\[2\]](#)[\[3\]](#)

Materials:

- **4-amino-N-(4-methoxyphenyl)benzamide** (test compound)
- Dimethyl sulfoxide (DMSO) for stock solution preparation
- Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
- RPMI-1640 medium for fungi
- Sterile 96-well microtiter plates
- Bacterial and fungal strains (refer to Table 1)
- 0.5 McFarland standard
- Sterile saline (0.85% NaCl)
- Incubator

Procedure:

- Preparation of Test Compound: Prepare a stock solution of **4-amino-N-(4-methoxyphenyl)benzamide** in DMSO at a concentration of 10 mg/mL. Further dilutions are made in the appropriate broth.
- Inoculum Preparation: From a fresh culture (18-24 hours), select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL for bacteria.[\[4\]](#) This suspension is then diluted to achieve a final inoculum concentration of 5×10^5 CFU/mL in the test wells.[\[4\]](#)
- Microplate Setup:
 - Add 100 μ L of the appropriate sterile broth to all wells of a 96-well microtiter plate.

- Add 100 µL of the test compound stock solution (at twice the highest desired concentration) to the first column of wells.
- Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions.
- The last two columns typically serve as controls: a growth control (broth and inoculum, no compound) and a sterility control (broth only).
- Inoculation: Add 100 µL of the prepared inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
- Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.
- Interpretation of Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control well.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed after the MIC is determined to ascertain the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[\[5\]](#)

Materials:

- MIC plates from the previous experiment
- Nutrient Agar or Tryptic Soy Agar plates
- Sterile micropipette and tips
- Incubator

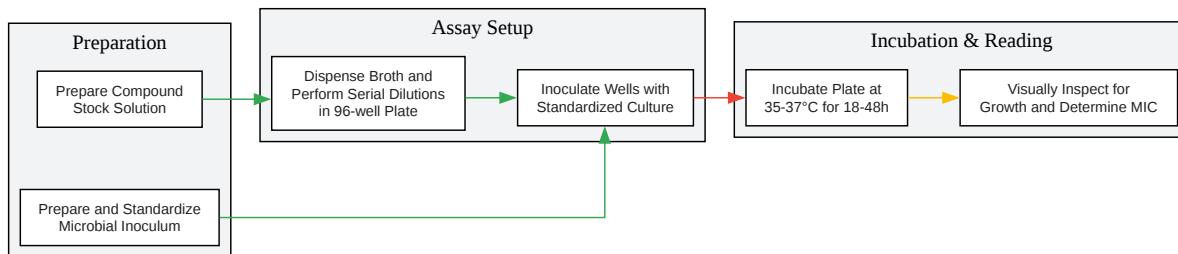
Procedure:

- From the wells of the MIC plate that show no visible growth, take a 10-20 µL aliquot.[\[6\]](#)

- Spot-inoculate the aliquot onto a fresh agar plate that does not contain the test compound.
- Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.
- Incubate the agar plates at 35-37°C for 18-24 hours.
- Interpretation of Results: The MBC is the lowest concentration of the test compound that results in a $\geq 99.9\%$ reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).^[5]

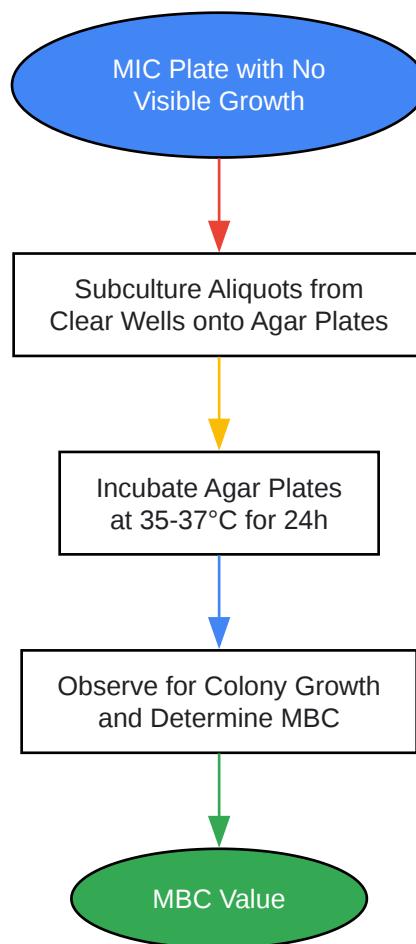
Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.



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Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.



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Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.

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